1-(5-Phenylphosphinin-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenylphosphinin-3-yl)piperidine is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a phenylphosphinine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenylphosphinin-3-yl)piperidine typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and short reaction times .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve the use of high-pressure hydrogenation and cyclization reactions. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the desired compounds .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Phenylphosphinin-3-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines .
Scientific Research Applications
1-(5-Phenylphosphinin-3-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Phenylphosphinin-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
- 1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
Uniqueness: 1-(5-Phenylphosphinin-3-yl)piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
89337-57-5 |
---|---|
Molecular Formula |
C16H18NP |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
1-(5-phenylphosphinin-3-yl)piperidine |
InChI |
InChI=1S/C16H18NP/c1-3-7-14(8-4-1)15-11-16(13-18-12-15)17-9-5-2-6-10-17/h1,3-4,7-8,11-13H,2,5-6,9-10H2 |
InChI Key |
ILXXPIMIUJNOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CP=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.